molecular formula C8H8BrFN2O B3230732 5-Bromo-2-fluoro-N,N-dimethylnicotinamide CAS No. 1310416-60-4

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

Cat. No.: B3230732
CAS No.: 1310416-60-4
M. Wt: 247.06 g/mol
InChI Key: GVCREZJBWVGSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol . It is a derivative of nicotinamide, featuring bromine and fluorine substituents on the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,N-dimethylnicotinamide typically involves the following steps:

    Amidation: The conversion of the carboxylic acid group to an amide group, followed by N,N-dimethylation.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,N-dimethylnicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

5-Bromo-2-fluoro-N,N-dimethylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoronicotinamide: Lacks the N,N-dimethyl group, which can affect its chemical properties and biological activity.

    2-Fluoro-N,N-dimethylnicotinamide: Lacks the bromine substituent, which can influence its reactivity and interactions.

    5-Bromo-N,N-dimethylnicotinamide:

Uniqueness

5-Bromo-2-fluoro-N,N-dimethylnicotinamide is unique due to the presence of both bromine and fluorine substituents, along with the N,N-dimethyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-fluoro-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCREZJBWVGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215634
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310416-60-4
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310416-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 5-bromo-2-fluoro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Reactant of Route 5
5-Bromo-2-fluoro-N,N-dimethylnicotinamide
Reactant of Route 6
5-Bromo-2-fluoro-N,N-dimethylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.